N-Boc-PEG-t-butyl ester
Overview
Description
N-Boc-PEG-t-butyl ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a t-butyl ester group, which are commonly used in organic synthesis to protect functional groups during chemical reactions .
Mechanism of Action
Target of Action
N-Boc-PEG-t-butyl ester, also known as t-Butyl 3-(2-N-BOC-aminoethoxy)propanoate, is primarily used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .
Mode of Action
This compound acts as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound enables the formation of these bifunctional molecules, facilitating the interaction between the E3 ligase and the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, this compound enables the selective degradation of target proteins via this pathway .
Pharmacokinetics
The properties of the resulting protacs, including their absorption, distribution, metabolism, and excretion (adme), would be crucial for their bioavailability and therapeutic efficacy .
Result of Action
The primary result of the action of this compound is the formation of PROTACs that can selectively degrade target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded .
Action Environment
The action of this compound, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH could potentially influence its action, as the Boc group can be deprotected under acidic conditions . More research would be needed to fully understand how various environmental factors might influence the action, efficacy, and stability of this compound and the protacs it forms .
Biochemical Analysis
Biochemical Properties
N-Boc-PEG-t-butyl ester plays a crucial role in biochemical reactions as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . The compound facilitates the binding of an E3 ubiquitin ligase ligand and a target protein ligand . This allows the PROTAC to recruit the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
Given its role in PROTAC synthesis, it is likely that its effects would be observed over the course of the degradation of the target protein .
Metabolic Pathways
Given its role in PROTAC synthesis, it is likely that it interacts with enzymes involved in protein ubiquitination and degradation .
Subcellular Localization
Given its role in PROTAC synthesis, it is likely that it is found wherever its target proteins are localized within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-PEG-t-butyl ester typically involves the reaction of polyethylene glycol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The resulting product is purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Boc-PEG-t-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.
Ester Hydrolysis: The t-butyl ester group can be hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for Boc deprotection under acidic conditions.
Sodium Hydroxide: Used for ester hydrolysis under basic conditions.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Major Products Formed
Deprotected Amine: Formed after Boc deprotection.
Carboxylic Acid: Formed after ester hydrolysis.
Substituted Esters: Formed after nucleophilic substitution.
Scientific Research Applications
N-Boc-PEG-t-butyl ester is widely used in scientific research due to its versatility and stability. Some of its applications include:
Comparison with Similar Compounds
N-Boc-PEG-t-butyl ester can be compared with other similar compounds such as:
N-Boc-PEG4-t-butyl ester: Similar in structure but with a different polyethylene glycol chain length.
N-Boc-PEG24-t-butyl ester: Contains a longer polyethylene glycol chain, providing different solubility and stability properties.
N-Boc-PEG3-azide: Contains an azide group instead of a t-butyl ester, used in click chemistry reactions.
The uniqueness of this compound lies in its balanced properties of stability, solubility, and reactivity, making it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(16)7-9-18-10-8-15-12(17)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRQFPUTXUDCAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140544 | |
Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145119-18-2 | |
Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145119-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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